O,O-Dimethyl dithiophosphate
Description
Contextualization within Organophosphorus Chemistry and Dithiophosphate (B1263838) Ligands
O,O-Dimethyl dithiophosphate, with the chemical formula (CH₃O)₂PS₂H, is a key member of the organophosphorus family of compounds. wikipedia.org These compounds are characterized by the presence of a phosphorus atom bonded to organic substituents. Specifically, it falls under the sub-category of dithiophosphates, which contain two sulfur atoms and two oxygen atoms attached to a central phosphorus atom. wikipedia.org The presence of both sulfur and oxygen atoms imparts unique reactivity and functionality to the molecule.
In the realm of coordination chemistry, this compound and its derivatives are recognized for their role as effective ligands. Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. The sulfur atoms in the dithiophosphate moiety readily coordinate with a variety of metal ions, leading to the formation of stable complexes. This chelating ability is a cornerstone of its utility in various chemical applications. The study of these metal-ligand interactions provides valuable insights into the fundamental principles of coordination chemistry and has led to the development of novel materials with specific catalytic and structural properties. researchgate.netnih.gov
Significance as a Precursor and Metabolite in Agrochemical and Environmental Sciences
The primary industrial application of this compound lies in its role as a crucial intermediate in the synthesis of a wide range of organophosphorus pesticides. ontosight.ainih.gov It serves as a building block for the production of insecticides such as malathion (B1675926), dimethoate (B1670662), phosmet, and methidathion. nih.gov The synthesis of these agrochemicals typically involves the reaction of this compound with other organic molecules to introduce the desired insecticidal properties. google.com The effectiveness of the resulting pesticides is largely attributed to the dithiophosphate functional group. musechem.com
From an environmental science perspective, this compound is significant as a metabolite of numerous organophosphate insecticides. nih.govechemi.com When these pesticides are introduced into the environment, they undergo degradation processes in soil, water, and within living organisms, including plants and animals. nih.govechemi.com These degradation pathways often lead to the formation of this compound as a transformation product. nih.govacs.org Consequently, the detection of this compound and other dialkyl phosphate (B84403) metabolites in environmental samples and biological fluids is a key indicator of exposure to organophosphorus pesticides. mdpi.comaoemj.org Research in this area focuses on understanding the environmental fate of these compounds and developing methods for monitoring their presence. mdpi.comaoemj.org
Historical Development of Academic Inquiry into this compound and its Derivatives
The scientific investigation into organophosphorus compounds dates back to the 19th century, with significant advancements occurring in the 1930s that unveiled their potent biological activities. mdpi.com The synthesis of this compound is achieved through the reaction of phosphorus pentasulfide with methanol (B129727). wikipedia.org Early research into the reactions of this compound laid the groundwork for its use as a precursor in pesticide manufacturing. google.com
Academic inquiry into this compound and its derivatives has evolved to encompass a broad range of topics. Early studies focused on the fundamental synthesis and reactivity of the compound. google.com Over time, research expanded to explore its coordination chemistry, leading to the synthesis and characterization of numerous metal complexes with dithiophosphate ligands. researchgate.netacs.orgcdnsciencepub.comtandfonline.com A notable area of research has been the investigation of the stereochemistry of these complexes. nih.gov In the field of agrochemistry, a significant body of research has been dedicated to the development of more efficient and selective pesticides derived from this compound. luc.edu More recently, with growing environmental awareness, a substantial amount of research has focused on its role as a metabolite and its environmental impact, leading to studies on its degradation and detection in various environmental matrices. nih.govmdpi.comrsc.org The synthesis of this compound and its derivatives, such as those of halodimethyltellurium(IV), has been a subject of detailed spectroscopic and structural studies. acs.orgacs.org
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₂H₇O₂PS₂ wikipedia.org |
| Molar Mass | 158.17 g·mol⁻¹ wikipedia.org |
| Appearance | Colorless liquid (pure), industrial grade can be a dark liquid with an unpleasant odor wikipedia.org |
| Boiling Point | 62–64 °C at 0.5 mm Hg wikipedia.org |
| Synonyms | O,O-Dimethyl phosphorodithioate, Dimethyl dithiophosphoric acid wikipedia.orgscbt.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O2PS2/c1-3-5(6,7)4-2/h1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGGKXNYNPJFAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O2PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1066-97-3 (ammonium salt), 16001-68-6 (potassium salt), 26377-29-7 (hydrochloride salt), 28867-26-7 (copper(+2) salt), 34247-29-5 (hydrochloride salt dihydrate), 24311-92-0 (Cu( 1) salt) | |
| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
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DSSTOX Substance ID |
DTXSID5027306 | |
| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
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Molecular Weight |
158.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756-80-9 | |
| Record name | O,O-Dimethyl phosphorodithioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=756-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | O,O-Dimethyl dithiophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000756809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorodithioic acid, O,O-dimethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | O,O-Dimethyldithiophosphate | |
| Source | EPA DSSTox | |
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| Record name | O,O-dimethyl hydrogen dithiophosphate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4K09JRW4Z6 | |
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| Record name | O,O-DIMETHYL DITHIOPHOSPHATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Advanced Synthetic Methodologies for O,o Dimethyl Dithiophosphate and Its Derivatives
Optimized Synthesis Protocols for O,O-Dimethyl Dithiophosphate (B1263838)
The industrial and laboratory-scale synthesis of O,O-dimethyl dithiophosphate has been the subject of extensive research, leading to the optimization of several reaction pathways to improve yield, purity, and environmental compatibility.
Reaction Pathways Involving Phosphorus Pentasulfide and Methanolysis
The most prevalent method for synthesizing this compound involves the reaction of phosphorus pentasulfide (P₄S₁₀) with methanol (B129727). researchgate.netresearchgate.net This exothermic reaction is typically performed by carefully adding methanol to a suspension of phosphorus pentasulfide in an inert solvent, such as toluene (B28343). huji.ac.il The use of a solvent helps to control the reaction temperature, which is generally maintained between 60°C and 75°C. huji.ac.il
The fundamental reaction is as follows:
P₄S₁₀ + 8 CH₃OH → 4 (CH₃O)₂PS₂H + 2 H₂S
This process, however, can be associated with the formation of byproducts and the release of hazardous hydrogen sulfide (B99878) gas. Research has focused on optimizing reaction conditions to maximize the yield and purity of the desired O,O-dimethyldithiophosphoric acid. For instance, employing a short reaction time of 30 to 60 minutes in toluene has been shown to produce a colorless product in high yield. huji.ac.il
To further enhance the efficiency of this synthesis, various catalysts have been investigated. Studies have demonstrated that the use of certain catalysts can significantly increase the yield of O,O-dimethyldithiophosphoric acid.
Table 1: Effect of Catalysts on the Yield of O,O-Dimethyldithiophosphoric Acid
| Catalyst | Yield Increase Compared to Uncatalyzed Reaction |
| Pyridine | 8.4% |
| Trioctyl phosphine (B1218219) oxide | 8.3% |
| Tetramethyl ammonium (B1175870) chloride | 12.4% |
| Tetrabutylphosphonium bromide | 12.6% |
| Trimethylphosphine sulfide | 7.7% |
| Sodium dimethyldithiophosphinate | 8.0% |
This table is generated based on data from patents describing the synthesis of O,O-dialkyldithiophosphoric acids.
The resulting O,O-dimethyldithiophosphoric acid is often converted to its more stable salt form, such as the ammonium or sodium salt, for easier handling and further use. prepchem.com
Synthesis via Dimethyl Phosphite (B83602) and Elemental Sulfur Adduct Formation
An alternative route to O,O-dialkyl dithiophosphates involves the reaction of a dialkyl phosphite with elemental sulfur. While less common for the direct synthesis of the acidic form, this method is a known pathway for the formation of related thiophosphate esters. The reaction generally proceeds by heating a mixture of dimethyl phosphite and elemental sulfur.
(CH₃O)₂P(O)H + 2S → (CH₃O)₂PS₂H
This reaction pathway offers the advantage of avoiding the use of the highly reactive and hazardous phosphorus pentasulfide and the subsequent generation of hydrogen sulfide. However, controlling the reaction to selectively yield the dithiophosphate over other thiophosphorylated products can be challenging. The reaction conditions, such as temperature and the ratio of reactants, are critical in determining the final product distribution. Further research into catalysts and optimized reaction conditions could enhance the viability of this method for the specific synthesis of this compound.
Isotopic Labeling Strategies for this compound
Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms, tracking metabolic pathways, and understanding environmental fate. The synthesis of isotopically labeled this compound and its analogs is crucial for in-depth scientific investigation.
Synthesis of Carbon-13 Labeled this compound Analogs for Mechanistic Investigations
The synthesis of Carbon-13 (¹³C) labeled this compound allows for detailed mechanistic studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The commercially available this compound-¹³C₂ ammonium salt confirms the feasibility of producing such labeled compounds. rsc.orgresearchgate.net
A general synthetic approach would involve utilizing ¹³C-labeled methanol as the starting material in the reaction with phosphorus pentasulfide:
P₄S₁₀ + 8 ¹³CH₃OH → 4 (¹³CH₃O)₂PS₂H + 2 H₂S
The resulting ¹³C-labeled O,O-dimethyldithiophosphoric acid can then be neutralized with ammonium hydroxide (B78521) to yield the ammonium salt. The presence of the ¹³C label provides a distinct signal in ¹³C NMR spectroscopy, enabling researchers to trace the fate of the methyl groups during chemical reactions or biological transformations. This is particularly useful in studying the mechanisms of action of pesticides derived from DMDTP or in monitoring their environmental degradation pathways. clearsynth.com
Incorporation of Other Stable Isotopes for Tracing Studies
Beyond Carbon-13, the incorporation of other stable isotopes such as deuterium (B1214612) (²H or D) and Oxygen-18 (¹⁸O) can provide further insights into the behavior of this compound.
Deuterium Labeling: The synthesis of deuterium-labeled this compound can be achieved by using deuterated methanol (CD₃OD) in the reaction with phosphorus pentasulfide. This would yield (CD₃O)₂PS₂H. Deuterium labeling is a powerful technique for studying kinetic isotope effects, which can help to elucidate reaction mechanisms. clearsynth.com It is also widely used in metabolic studies to track the biotransformation of compounds. clearsynth.com
Oxygen-18 Labeling: The incorporation of ¹⁸O into the phosphate (B84403) ester linkage can be more challenging but offers unique opportunities for studying hydrolysis mechanisms and phosphate transfer reactions. A potential synthetic route could involve the reaction of phosphorus pentasulfide with ¹⁸O-labeled methanol (CH₃¹⁸OH). The resulting (CH₃¹⁸O)₂PS₂H would allow for the monitoring of the oxygen atoms during chemical or enzymatic cleavage of the P-O bond using techniques like mass spectrometry. nih.gov
The development of synthetic methods for incorporating these stable isotopes into the this compound molecule is a critical area of research for advancing our understanding of its chemical and biological properties.
Synthesis of Novel this compound Derivatives and Complexes
The versatility of the dithiophosphate ligand has led to the synthesis of a wide array of derivatives and metal complexes with diverse applications.
The acidic proton of O,O-dimethyldithiophosphoric acid can be readily replaced through reactions with various organic molecules to create new esters with tailored properties. For example, the reaction with diethyl maleate (B1232345) yields S-(1,2-dicarbethoxyethyl) this compound, a known insecticide. prepchem.com
Furthermore, the dithiophosphate moiety is an excellent ligand for a wide range of metal ions, forming stable complexes. The synthesis of these complexes is typically achieved by reacting the O,O-dimethyldithiophosphoric acid or its salt with a metal salt. researchgate.net
For example, the reaction with a nickel(II) salt would proceed as follows:
2 (CH₃O)₂PS₂H + NiCl₂ → Ni[S₂P(OCH₃)₂]₂ + 2 HCl
A variety of metal complexes have been synthesized, including those with transition metals like nickel, copper, and zinc, as well as with main group elements. These complexes exhibit interesting structural features and have potential applications in catalysis and materials science. For instance, O,O-alkylene dithiophosphate derivatives of halodimethyltellurium(IV) have been synthesized and characterized, revealing complex structures and bonding. mdpi.com The study of these novel derivatives and complexes continues to be an active area of research, driven by the quest for new materials with unique chemical and physical properties.
Phosphoryl-Containing Iminium Salts and Hydrolysis Products
The synthesis of α-aminoalkyl dithiophosphates can be achieved through a reaction analogous to the Pudovik and Kabachnik-Fields reactions. This process involves the addition of the S-H bond of an O,O-dialkyl dithiophosphoric acid across the carbon-nitrogen double bond of an imine. Imines, also known as Schiff bases, are typically formed in situ from the reaction of an aldehyde or ketone with a primary amine.
For instance, the addition of dialkyl phosphites to benzalaniline derivatives in the presence of a sodium alkoxide catalyst yields esters of aminophosphonic acids in good yields. cia.gov A similar principle applies to dithiophosphoric acids, where the dithiophosphate anion adds to the imine double bond. cia.govwikipedia.org The formation of these imine derivatives is reversible and often requires careful control of pH to proceed efficiently. libretexts.orglibretexts.org
The hydrolysis of the resulting α-aminoalkyl dithiophosphate can lead to the cleavage of the P-S or S-C bonds, depending on the reaction conditions, potentially yielding the corresponding amine, aldehyde, and the dithiophosphoric acid or its decomposition products.
Halodimethyltellurium(IV) Derivatives Incorporating O,O-Alkylene Dithiophosphate Ligands
Novel organotellurium compounds can be synthesized by incorporating O,O-alkylene dithiophosphate ligands. Specifically, halodimethyltellurium(IV) derivatives with the general formula Me₂TeX[S₂POGO] (where X = Cl, Br, I and G represents an alkylene group like –CMe₂CMe₂– or –CH₂CMe₂CH₂–) have been prepared in high yields (80-90%). Current time information in Bangalore, IN.
The synthetic strategy involves the reaction of a dimethyltellurium dihalide (Me₂TeX₂) with an equimolar amount of the sodium or ammonium salt of the corresponding O,O-alkylene dithiophosphoric acid. The reaction is typically carried out in a dry solvent such as dichloromethane, followed by filtration and crystallization. Current time information in Bangalore, IN.
Reaction Scheme: Me₂TeX₂ + M[S₂POGO] → Me₂TeX[S₂POGO] + MX (where M = Na⁺, NH₄⁺)
These compounds have been thoroughly characterized using a variety of spectroscopic techniques, including multinuclear NMR (¹H, ¹³C, ³¹P, and ¹²⁵Te), infrared (IR), and Raman spectroscopy. Current time information in Bangalore, IN.researchgate.net X-ray crystallography has been used to confirm the molecular structures of some of these derivatives, providing insight into their intramolecular and intermolecular associations. Current time information in Bangalore, IN.
Organogermane Derivatives with O,O-Alkylene Dithiophosphate Moieties
Organogermane compounds featuring O,O-alkylene dithiophosphate ligands have been synthesized and characterized. Derivatives of triphenyl- and diphenylgermane, such as Ph₃Ge[S₂POGO] and Ph₂Ge[S₂POGO]₂, are prepared by reacting triphenylgermanium chloride or diphenylgermanium dichloride with the ammonium salt of the appropriate O,O-alkylene dithiophosphoric acid.
These reactions result in the formation of organogermane derivatives where the dithiophosphate ligand is attached to the germanium center. The compounds have been extensively studied using IR, Raman, and multinuclear NMR (¹H, ¹³C, ³¹P) spectroscopy, as well as mass spectrometry. The crystal structures of several of these derivatives have been determined by X-ray diffraction, confirming their molecular geometry.
Crystallographic Data for Select Organogermane Dithiophosphate Derivatives
| Compound | Crystal System | Space Group | Key Bond Lengths/Angles |
| Ph₃Ge[S₂POCH₂CMe₂CH₂O] | Monoclinic | P2₁/a | Data not fully available |
| Ph₂Ge[S₂POCH₂CMe₂CH₂O]₂ | Orthorhombic | Pbca | Data not fully available |
| Ph₂Ge[S₂POCMe₂CMe₂O]₂ | Monoclinic | C2/c | Data not fully available |
Transition Metal Complexes of O,O-Dialkyldithiophosphates and Related Ligands
O,O-Dialkyldithiophosphates are versatile ligands for forming complexes with a wide range of transition metals. These neutral complexes are often soluble in organic solvents. wikipedia.org The primary synthetic methods include:
Salt Metathesis: This is the most common method, involving the reaction of a metal salt (e.g., chloride, acetate) with either the free dithiophosphoric acid or, more frequently, an alkali metal or ammonium salt of the dithiophosphoric acid. cia.govwikipedia.org For example, nickel(II) chloride reacts with ammonium diethyldithiophosphate to yield the Ni(II) complex. wikipedia.org Similarly, dichlorodimethoxymolybdenum(V) dithiophosphate complexes are synthesized from MoCl₃(OMe)₂ and the sodium or ammonium salt of the dithiophosphoric acid. rsc.org
Reaction Example: NiCl₂·(H₂O)₆ + 2 NH₄[S₂P(OEt)₂] → Ni[S₂P(OEt)₂]₂ + 2 NH₄Cl + 6 H₂O wikipedia.org
Reaction with Metal Oxides: Dithiophosphoric acids can react directly with metal oxides to form the corresponding metal complex and water. wikipedia.org
Oxidative Addition: Dithiophosphate complexes can also be prepared through the oxidative addition of a disulfide of the ligand, [(RO)₂PS₂]₂, to a low-valent metal center. wikipedia.org
A variety of homoleptic complexes with general formulas M[S₂P(OR)₂]₂ and M[S₂P(OR)₂]₃ have been synthesized with metals such as Ni, Cr, Ru, Ir, Nb, and Mo. wikipedia.orgrsc.orgmdpi.com
Examples of Transition Metal Dithiophosphate Complexes wikipedia.org
| Complex | Color | Magnetic Property |
| Ni[S₂P(OC₆H₁₁)₂]₂ | Violet | Diamagnetic |
| Pt[S₂P(OEt)₂]₂ | Yellow | Diamagnetic |
| Cr[S₂P(OEt)₂]₃ | Violet | Paramagnetic |
| Ru[S₂P(OEt)₂]₃ | Pink | Paramagnetic |
Ditolyl/Diphenyldithiophosphate Ligands and Their Metal Complexes
The synthesis of metal complexes with aryl-substituted dithiophosphate ligands, such as O,O-diphenyldithiophosphate or O,O-ditolyldithiophosphate, follows a similar pathway to their alkyl counterparts. The process begins with the synthesis of the O,O-diaryldithiophosphoric acid. cia.gov
This is achieved by reacting phosphorus pentasulfide (P₂S₅) with a phenol (B47542) or cresol. Due to the solid nature of the aryl starting materials, the reaction is typically carried out in a solvent like toluene. The reactants are heated, and P₂S₅ is added portion-wise. The reaction mixture is then heated to the boiling point of the solvent (around 110°C) until the evolution of hydrogen sulfide gas ceases. cia.gov
The resulting diaryldithiophosphoric acid is then neutralized with an aqueous sodium hydroxide solution. The aqueous solution of the sodium diaryldithiophosphate salt is then reacted directly with an aqueous solution of an inorganic metal salt (e.g., Ni, Co, Cr, Cu salts) to precipitate the desired metal complex. The solid product is filtered, washed with water, and dried. cia.gov
Reaction Scheme:
P₄S₁₀ + 8 ArOH → 4 (ArO)₂PS₂H + 2 H₂S
(ArO)₂PS₂H + NaOH → Na[S₂P(OAr)₂] + H₂O
n Na[S₂P(OAr)₂] + MClₙ → M[S₂P(OAr)₂]ₙ + n NaCl
The structure of these complexes has been confirmed by IR spectroscopy, which shows characteristic absorption bands for P-O-Ar, P=S, and P-S bonds. cia.gov
Functionalized Dithiophosphate Haptens for Immunochemical Research
For immunochemical applications, such as developing enzyme-linked immunosorbent assays (ELISAs) for organophosphate pesticides, dithiophosphates must be chemically modified to function as haptens. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. researchgate.netnih.gov
The synthesis of a functionalized dithiophosphate hapten involves introducing a spacer arm with a terminal functional group, typically a carboxylic acid, which can be readily conjugated to the amino groups of a carrier protein (e.g., bovine serum albumin, ovalbumin). researchgate.net
The synthetic strategy often involves designing a hapten that preserves the key structural features of the target dithiophosphate pesticide to ensure that the generated antibodies will be specific to it. For example, novel haptens for pesticides like dichlorvos (B1670471) have been synthesized de novo. researchgate.net These haptens are then conjugated to carrier proteins to create immunogens. When injected into an animal, these immunogen conjugates stimulate the production of polyclonal or monoclonal antibodies that can specifically recognize the target pesticide. These antibodies are the key reagents for developing sensitive and specific immunoassays for environmental and food safety monitoring. researchgate.netnih.gov
Advanced Spectroscopic and Structural Elucidation of O,o Dimethyl Dithiophosphate Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of O,O-dimethyl dithiophosphate (B1263838) and its related compounds. By examining the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.
¹H, ¹³C, and ³¹P NMR Applications in Derivative Analysis
Proton (¹H), carbon-13 (¹³C), and phosphorus-31 (³¹P) NMR are routinely employed to elucidate the structures of DMDTP derivatives. Each nucleus offers a unique perspective on the molecular framework.
¹H NMR: Provides information about the number, type, and connectivity of protons in a molecule. In DMDTP derivatives, the chemical shifts of the methoxy (B1213986) protons (O-CH₃) are sensitive to changes in the electronic environment around the phosphorus atom.
¹³C NMR: Offers insights into the carbon skeleton of the molecule. The chemical shifts of the methoxy carbons in DMDTP derivatives are similarly influenced by the substituents on the dithiophosphate moiety.
³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly powerful for studying DMDTP and its derivatives. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination environment and the nature of the atoms bonded to it. This makes it an excellent tool for monitoring reactions and identifying different dithiophosphate species.
The chemical shifts observed in these NMR spectra are crucial for confirming the successful synthesis of derivatives and for identifying unknown metabolites.
Investigations of Inversion and Methyl Group Exchange Dynamics in Metal Complexes
Dynamic NMR studies have been instrumental in understanding the behavior of DMDTP in metal complexes. For instance, in dialkoxybis(O,O'-dimethyl dithiophosphato)titanium(IV) complexes, NMR has been used to study inversion and methyl group exchange processes. acs.org These dynamic phenomena provide insights into the lability of the dithiophosphate ligands and the mechanistic pathways of their exchange, such as through a bond-rupture mechanism. acs.org The rates of these processes can be determined by analyzing the changes in the NMR spectra as a function of temperature.
Non-equivalence Studies of Substituents in Cyclic Dithiophosphate Systems
In cyclic dithiophosphate systems, the substituents on the ring can become magnetically non-equivalent due to the rigid ring structure. This non-equivalence is readily observed in NMR spectra, where chemically identical groups may give rise to distinct signals. The analysis of these spectra provides valuable information about the conformation and stereochemistry of the cyclic systems.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes. nih.govresearchgate.net In the context of O,O-dimethyl dithiophosphate, these methods are used to characterize the key stretching and bending vibrations of the P=S, P-S, and P-O bonds.
The vibrational properties of the phosphate (B84403) group are highly sensitive to its conformation and interactions with its environment, such as a solvent. nih.gov Computational methods, like density functional theory (DFT), are often used in conjunction with experimental IR and Raman data to assign the observed vibrational bands to specific molecular motions. researchgate.net
Table 1: Key Vibrational Frequencies for this compound and Related Compounds
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Description |
| P=S stretch | 600 - 700 | Strong band, characteristic of the thiophosphoryl group. |
| P-S stretch | 500 - 600 | Stretching vibration of the single bond between phosphorus and sulfur. |
| P-O-C stretch | 1000 - 1050 | Asymmetric and symmetric stretching of the phosphate ester linkage. |
| C-H stretch | 2800 - 3000 | Stretching vibrations of the methyl groups. |
Mass Spectrometry Techniques in Metabolite and Derivative Identification
Mass spectrometry (MS) is an indispensable tool for the identification and quantification of this compound, particularly in complex biological and environmental samples. nih.govresearchgate.netnih.govresearchgate.netresearchgate.net This technique measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and the elucidation of molecular structures through fragmentation patterns.
DMDTP is a known metabolite of several organophosphate pesticides, including malathion (B1675926), dimethoate (B1670662), and phosmet. nih.govfda.gov Various MS-based methods have been developed to detect DMDTP and other dialkyl phosphate (DAP) metabolites in matrices such as urine, blood, and hair. nih.govresearchgate.netnih.govresearchgate.net These methods often involve a chromatographic separation step, such as gas chromatography (GC) or liquid chromatography (LC), prior to MS analysis (GC-MS or LC-MS/MS). researchgate.netnih.govresearchgate.net The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for the detection of trace amounts of these metabolites. nih.govresearchgate.net
Derivatization is a common strategy to improve the chromatographic and mass spectrometric properties of the polar DAP metabolites. researchgate.net For example, derivatization with pentafluorobenzyl bromide (PFBB) allows for sensitive analysis by GC with electron capture detection (ECD) or MS. researchgate.net
Table 2: Mass Spectrometry Methods for DMDTP Analysis
| Technique | Sample Matrix | Key Features |
| GC-MS | Urine, Environmental Samples | Often requires derivatization; provides good separation and structural information. researchgate.net |
| LC-MS/MS | Urine, Blood, Hair | High sensitivity and selectivity; can analyze polar metabolites directly. nih.govnih.gov |
| UFLC-MS/MS | Urine | Ultrafast liquid chromatography for rapid analysis. nih.gov |
| ESI-MS | Solution | Electrospray ionization is a soft ionization technique suitable for analyzing metal complexes in solution. |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. nih.gov This technique has been applied to various metal complexes of dithiophosphates to elucidate their molecular geometry and coordination chemistry.
For example, the single-crystal X-ray diffraction of ruthenium(III) complexes with dialkyldithiophosphate ligands revealed a pseudo-octahedral geometry with the expected strain from the four-membered chelate ring formed by the dithiophosphate ligand. The bond lengths and angles obtained from crystallographic studies provide fundamental data that can be correlated with spectroscopic observations and theoretical calculations. While diffraction techniques are traditionally used for periodic structures, advancements are being made to apply them to disordered materials as well. aps.org
Reaction Mechanisms and Kinetics of O,o Dimethyl Dithiophosphate Transformations
Hydrolytic Degradation Pathways and Kinetics
The stability of O,O-dimethyl dithiophosphate (B1263838) in aqueous environments is largely governed by its susceptibility to hydrolysis, a process significantly influenced by the pH of the system.
The hydrolysis of organophosphate esters, a class to which O,O-dialkyl dithiophosphates belong, is markedly dependent on pH. nih.gov Studies on analogous organophosphate triesters demonstrate that degradation is significantly enhanced under basic conditions. nih.gov For instance, while many organophosphate triesters are stable at neutral pH, their degradation accelerates as the pH increases to 9 and 11, with half-lives decreasing substantially at a pH of 13. nih.gov This base-catalyzed hydrolysis suggests that the hydroxide (B78521) ion plays a crucial role in the degradation mechanism. nih.gov
For dialkyldithiophosphates specifically, the rate of hydrolysis is also influenced by the structure of the alkyl groups. nih.govacs.org Research indicates that hydrolysis can be a slow process at room temperature. nsf.govscbt.com However, the rate can be accelerated by increasing the temperature. nih.govacs.org For example, kinetic studies at 85 °C show that the rates of hydrolysis vary significantly depending on the dithiophosphate's molecular structure, with observed pseudo-first-order reaction rate constants spanning a wide range. nih.govacs.org
Stability of Various Dithiophosphates in Aqueous Solution
Degradation of different dithiophosphates followed by 31P NMR spectroscopy for 30 days at room temperature in a 90% H₂O/D₂O solution. This table illustrates the general stability of these compounds under neutral conditions.
| Compound | Initial Concentration (M) | % Hydrolysis after 30 days | Reference |
|---|---|---|---|
| Dithiophosphate from n-butanol | 0.21 | <3% | nih.gov |
| Dithiophosphate from 2-ethyl-1-hexanol | 0.15 | <3% | nih.gov |
| Dithiophosphate from tert-butanol (B103910) (Compound 8) | 0.19 | 100% | nih.govacs.org |
| Dithiophosphate with five-membered ring (Compound 14) | 0.20 | 100% | nih.govacs.org |
The hydrolytic degradation of dialkyldithiophosphates yields several byproducts. The ultimate degradation products of dibutyldithiophosphate have been identified as phosphoric acid and butanol. nsf.gov When heated, the hydrolytic degradation of zinc dialkyldithiophosphates results in the formation of a phosphorothioic acid ester and hydrogen sulfide (B99878). scbt.com
In the context of more complex molecules containing the O,O-dimethyl dithiophosphate moiety, such as the insecticide malathion (B1675926), degradation in aqueous solutions can lead to intermediates like O,O-dimethyl hydrogen phosphorothioate (B77711) (DMHP) and dimethyl phosphate (B84403) (DMP). researchgate.net
Identified Byproducts of Dithiophosphate Degradation
This table lists the common byproducts formed during the hydrolytic and oxidative degradation of dithiophosphates and related compounds.
| Parent Compound/Class | Degradation Process | Identified Byproducts | Reference |
|---|---|---|---|
| Dibutyldithiophosphate | Hydrolysis | Phosphoric acid, Butanol | nsf.gov |
| Zinc Dialkyldithiophosphate | Hydrolysis (with heat) | Phosphorothioic acid ester, Hydrogen sulfide | scbt.com |
| Malathion | Chemical Degradation | O,O-dimethyl hydrogen phosphorothioate (DMHP), Diethyl succinate | researchgate.net |
| Malathion | UV Degradation | Dimethyl phosphate (DMP), Malaoxon | researchgate.net |
Oxidative Transformation Mechanisms
Oxidative processes, particularly reactions with highly reactive species like hydroxyl radicals, represent another significant transformation pathway for this compound.
The hydroxyl radical (OH•) is a powerful oxidizing agent in atmospheric and aquatic systems. The kinetics of the reaction between OH radicals and organophosphorus compounds have been studied to understand their environmental persistence. For dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally related to this compound, the gas-phase reaction with OH radicals has been investigated over a wide temperature range (273–837 K). nih.govmdpi.comnih.gov
This reaction exhibits a distinct V-shaped temperature dependence, where the rate constant first decreases with temperature (negative dependence) in the 295–530 K range and then increases with temperature (positive dependence) from 530–837 K. nih.govmdpi.comnih.gov This complex behavior suggests multiple reaction pathways with different activation energies.
Kinetic Parameters for the Gas-Phase Reaction of OH Radicals with Dimethyl Methylphosphonate (DMMP)
This table summarizes the kinetic data for the reaction of hydroxyl radicals with DMMP, a surrogate for understanding the oxidative potential of organophosphorus compounds. The reaction was studied at 1 bar pressure.
| Parameter | Value/Expression | Temperature Range (K) | Reference |
|---|---|---|---|
| Rate Constant (k₁) Expression | k₁ = 2.19 × 10⁻¹⁴(T/298)²·⁴³exp(15.02 kJ mol⁻¹/RT) + 1.71 × 10⁻¹⁰exp(−26.51 kJ mol⁻¹/RT) | 295–837 | nih.govmdpi.comnjit.edu |
| Temperature Turning Point | 530 ± 10 | N/A | nih.govmdpi.comnih.gov |
A critical oxidative transformation for organothiophosphate compounds, which contain a P=S bond, is the conversion to their corresponding oxon (P=O) analogs. A classic example is the bioactivation of malathion to malaoxon. orst.edunih.gov This process, known as oxidative desulfuration, is often mediated by cytochrome P450 enzymes in biological systems. taylorandfrancis.comoup.com The mechanism involves the formation of a "phosphooxythirane" intermediate, which then rearranges to release a reactive sulfur atom and form the more stable P=O bond. taylorandfrancis.com The resulting oxon, malaoxon, is significantly more toxic than the parent malathion because the P=O bond makes the phosphorus atom more electrophilic and thus a more potent inhibitor of acetylcholinesterase. orst.edunih.govtaylorandfrancis.com This transformation can also occur in the environment through photooxidation. nih.gov
Nucleophilic and Electrophilic Reactions
O,O-Dimethyl dithiophosphoric acid and its salts can participate in both nucleophilic and electrophilic reactions.
As a nucleophile, the deprotonated dithiophosphate anion is used in synthesis. For example, the sodium or ammonium (B1175870) salts of O,O-dialkyl dithiophosphoric acids react with organogermanium halides, such as dichlorodimethylgermane, to displace the chloride and form new Ge-S bonds. cdnsciencepub.com In this reaction, the sulfur atom of the dithiophosphate acts as the nucleophilic center. cdnsciencepub.com
The synthesis of O,O-dimethyl dithiophosphoric acid itself involves the reaction of phosphorus pentasulfide with an alcohol like methanol (B129727). wikipedia.org In this reaction, the alcohol acts as a nucleophile, attacking the electrophilic phosphorus atom of P₄S₁₀. The resulting dithiophosphoric acid can then be neutralized by a base, such as zinc oxide, in a subsequent acid-base reaction. google.com Furthermore, dithiophosphoric acid derivatives can undergo oxidation by agents like hydrogen peroxide or sodium hypochlorite, leading to the formation of polymeric dithiophosphates. google.com
Interactions with Nitrogen-Containing Nucleophiles
O,O-Diorganyl dithiophosphoric acids, such as this compound, readily interact with nitrogen-containing biomolecules. nih.gov A key example of this is the reaction with glutathione (B108866), a tripeptide containing a primary amine group. nih.govnih.gov The acidic proton of the dithiophosphoric acid's thiol group (SH) is transferred to the basic nitrogen atom of the nucleophile. nih.gov This acid-base reaction results in the formation of an ammonium dithiophosphate salt. nih.gov
In the case of glutathione, this interaction leads to the formation of amphiphilic ammonium salts. nih.gov These salts can exist in aqueous solutions as tight ion pairs, which may gradually dissociate. nih.gov The primary mechanism is therefore a proton transfer, establishing an ionic bond between the dithiophosphate anion and the protonated nitrogen-containing nucleophile. While alkylation and acylation are common reactions for amines, the initial and predominant interaction with O,O-Dimethyl dithiophosphoric acid is characterized by this salt formation. openstax.orgyoutube.com
Electrophilic Nature of the Phosphorus Atom and Subsequent Reactions
The phosphorus atom in this compound is in a pentavalent state and can act as an electrophile, making it susceptible to nucleophilic attack. dtic.mil Nucleophilic substitution at a pentavalent phosphorus center can proceed through mechanisms analogous to the well-known SN2 reaction at a carbon center. libretexts.org Such a reaction involves the backside attack of a nucleophile, leading to a trigonal bipyramidal transition state where the phosphorus atom is transiently bonded to five substituents. libretexts.org
Alternatively, the reaction can follow a stepwise associative pathway, where the nucleophile first adds to the phosphorus atom to form a stable pentacoordinate intermediate, often referred to as a phosphorane. youtube.com This intermediate, which typically adopts a trigonal bipyramidal geometry, can then undergo elimination of a leaving group to yield the final product. youtube.com The electrophilicity of the phosphorus atom, and thus its reactivity towards nucleophiles, is significantly enhanced by the presence of electron-withdrawing groups attached to it. libretexts.org
Mechanistic Investigations of Ligand Exchange and Intramolecular Rearrangements
In coordination complexes, dithiophosphate ligands can undergo dynamic processes such as ligand exchange and intramolecular rearrangements, which have been elucidated through detailed mechanistic studies.
Bond-Rupture Mechanisms in Dialkoxybis(O,O'-dimethyl dithiophosphato)titanium(IV) Complexes
The stereochemical dynamics of cis-octahedral dialkoxybis(O,O'-dimethyl dithiophosphato)titanium(IV) complexes, Ti(Me₂dtp)₂(OR)₂, have been extensively studied using Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org These studies revealed that the inversion of the complex and the exchange of the dithiophosphate methyl groups occur concurrently and at the same rate, indicating a shared intramolecular mechanism. acs.org
Through permutational analysis, it was determined that intramolecular twist mechanisms are not operative in these systems. acs.org Instead, the experimental data strongly support a bond-rupture mechanism. Specifically, the most plausible pathway involves the cleavage of a titanium-sulfur (Ti-S) bond that is positioned trans to one of the alkoxide ligands. acs.org This bond rupture leads to the formation of a five-coordinate trigonal-bipyramidal intermediate, with the now monodentate dithiophosphate ligand occupying an axial position. acs.org Further evidence for this bond-rupture mechanism comes from the observation that the rates of these dynamic processes increase with the steric bulk of the alkoxide (OR) group. acs.org
Table 1: Kinetic Data for Dynamic Processes in Ti(Me₂dtp)₂(OR)₂ Complexes
| Alkoxide Group (R) | Process | Rate Constant (k) at 25°C (s⁻¹) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J/mol·K) |
| CH₂Ph | Inversion | Data not available | Data not available | Data not available |
| 'Pr | Inversion | Data not available | Data not available | Data not available |
| CMe₂Et | Inversion | Data not available | Data not available | Data not available |
| CH₂Ph | dtp Me Exchange | Data not available | Data not available | Data not available |
| 'Pr | dtp Me Exchange | Data not available | Data not available | Data not available |
| CMe₂Et | dtp Me Exchange | Data not available | Data not available | Data not available |
| Note: Specific rate constant and activation parameter values were determined by total line-shape analysis in the original study but are not reproduced in the available abstract. The key finding is the trend of increasing rate with increasing steric bulk of R. |
Solvent Effects on Reaction Kinetics and Mechanisms
The solvent in which a reaction is conducted can have a profound impact on its kinetics and mechanism. solubilityofthings.com For reactions involving charged species, such as the bond-rupture mechanism in the titanium-dithiophosphate complexes, polar solvents are expected to play a significant role. solubilityofthings.com Polar solvents can stabilize charged intermediates and transition states, which can lower the activation energy barrier and thus increase the reaction rate. solubilityofthings.com
The choice of solvent can also influence the reaction pathway. nih.gov For ligand substitution reactions, the solvent can affect whether the mechanism is associative, where the incoming ligand binds before the old one leaves, or dissociative, where the old ligand departs first. nih.gov In the context of the Ti(Me₂dtp)₂(OR)₂ complexes, a polar solvent would be expected to facilitate the Ti-S bond cleavage by solvating the resulting charged species in the trigonal-bipyramidal intermediate. Non-specific solvation effects are often dominant, but specific interactions such as hydrogen bonding can also play a role. researchgate.net
Radical-Mediated Processes and Electron Transfer Studies
Beyond ionic and coordination reactions, this compound and related compounds can participate in radical-mediated processes and electron transfer reactions.
Studies on similar organophosphorus compounds, such as dimethyl methylphosphonate (DMMP), have shown that they can react with hydroxyl radicals. researchgate.net The primary mechanism in these cases is hydrogen abstraction from the methyl groups, leading to the formation of carbon-centered radicals. researchgate.net These radicals can then undergo further reactions, such as reacting with oxygen to form monoesters. researchgate.net
Dithiophosphoric acids have also been shown to act as catalysts in reactions such as the intramolecular hydroamination and hydroarylation of dienes. nih.gov The proposed mechanism involves the addition of the dithiophosphoric acid across the diene to form a covalently bound dithiophosphate intermediate, which then undergoes an SN2′ displacement. nih.gov This suggests that the dithiophosphate moiety can be involved in addition-elimination sequences that may have radical character under certain conditions.
While direct studies on the electron transfer properties of this compound are not widely available, the presence of sulfur atoms suggests the potential for redox activity. In other systems, such as those involving Shewanella oneidensis, electron transfer can occur through mediators or direct contact involving cytochromes. researchgate.netresearchgate.net The dithiophosphate moiety itself can modulate the redox properties of molecules to which it is attached, as seen in the case of glutathione derivatives where it imparts radical scavenging activity. nih.gov
Environmental Fate and Biotransformation of O,o Dimethyl Dithiophosphate
Occurrence and Distribution in Environmental Compartments
O,O-Dimethyl dithiophosphate's presence in the environment is primarily linked to its role as a metabolite of several major organophosphate insecticides and as a component of industrial discharge.
Detection as a Metabolite of Organophosphate Insecticides in Soil, Plants, and Animals
O,O-Dimethyl dithiophosphate (B1263838) is frequently identified as a breakdown product of numerous organophosphate insecticides in the soil, as well as within plant and animal tissues. nih.gov Organophosphates such as malathion (B1675926), dimethoate (B1670662), phosmet, and others are metabolized in the environment, leading to the formation of this compound. nih.govoup.com For instance, dimethoate, a systemic insecticide, is absorbed by plants and can be transformed into this compound. nih.govwikipedia.org Similarly, malathion, another widely used insecticide, also degrades to this compound in the soil and other environmental compartments. nih.govontosight.ai The persistence of these parent insecticides can vary, with soil half-lives ranging from a few days to several weeks, influenced by factors like soil type and moisture content. wikipedia.orggeoscienceworld.org
Presence in Agricultural Runoff and Industrial Wastewater
Beyond its formation from pesticide degradation, this compound is also directly introduced into the environment through agricultural runoff and industrial wastewater. As a precursor in the manufacturing of pesticides like malathion and dimethoate, it can be present in the wastewater of manufacturing plants. nih.gov Agricultural runoff, particularly from areas with extensive use of organophosphate pesticides, can carry these compounds and their metabolites, including this compound, into nearby water bodies. usda.gov This runoff poses a potential risk to aquatic ecosystems. usda.gov
Biodegradation Pathways and Microbial Degradation Kinetics
The breakdown of this compound in the environment is largely driven by microbial activity, particularly in systems like activated sludge found in wastewater treatment facilities.
Role of Activated Sludge in O,O-Dimethyl Phosphorodithioate Degradation
Activated sludge from wastewater treatment plants has demonstrated a significant capacity to degrade this compound. nih.govtandfonline.com Studies have shown that acclimated activated sludge can effectively break down high concentrations of this compound. For example, one study reported that acclimated sludge could degrade 500 mg/liter of this compound within 7 hours, converting it into inorganic orthophosphate and sulfate. tandfonline.comoup.com The optimal pH for this degradation process was found to be between 6.5 and 7.0. tandfonline.comoup.com The treatment of wastewater containing organophosphates with activated sludge can significantly reduce the total organic carbon content. nih.gov
Microbial Metabolic Cooperation and Enzymatic Degradation Routes (e.g., Phosphodiesterases, Oxidoreductases, Carboxylesterases)
The microbial degradation of this compound involves a variety of enzymes that facilitate its breakdown. Phosphodiesterases, for instance, have been identified as key enzymes in the degradation of similar organophosphorus compounds, initiating the process by cleaving the phosphate (B84403) ester bonds. nih.gov Other enzymes, such as oxidoreductases and carboxylesterases, also play roles in the metabolic pathways of organophosphates. mdpi.com The breakdown of these compounds is often a result of co-metabolism, where microorganisms degrade the substance in the presence of another primary energy source. oup.com Several bacterial species, including those from the genera Pseudomonas, Bacillus, Aeromonas, and Flavobacterium, have been shown to degrade organophosphate compounds. oup.comnih.gov
Identification of Microbial Degradation Products and Their Subsequent Fates
The microbial degradation of this compound leads to the formation of several intermediate and final products. Activated sludge acclimated to this compound has been shown to also degrade related compounds such as dimethyl phosphorothioate (B77711) and dimethyl phosphate. tandfonline.comoup.com The ultimate breakdown products of this compound in activated sludge are inorganic orthophosphate and sulfate. tandfonline.comoup.com The degradation pathway for similar compounds like O,O-diethyl dithiophosphate by bacterial strains has been shown to involve the successive formation of ethanol, aldehyde, and orthophosphate. nih.gov
Comparative Environmental Persistence of this compound vs. Other Dialkyl Dithiophosphates
The environmental persistence of dialkyl dithiophosphates is influenced by the nature of the alkyl groups attached to the phosphate ester. Generally, the length of the alkyl chain affects properties like water solubility and susceptibility to hydrolysis.
Research comparing the hydrolysis rates of dimethylparathion and diethylparathion (ethyl parathion) in alkaline solutions found that the dimethyl analogue hydrolyzes 4.3 times faster than the diethyl version at 15°C. researchgate.net This suggests that this compound is likely to be less persistent in the environment compared to its diethyl counterpart, O,O-Diethyl dithiophosphate (DEDTP). The shorter methyl groups in DMDTP are more susceptible to cleavage than the longer ethyl groups in DEDTP.
This trend is consistent with the general understanding of zinc dialkyl dithiophosphates (ZDDPs), where shorter-chain alkyl groups are known to be the least thermally stable. While ZDDPs are metal salts and have different properties, the underlying stability of the dialkyl dithiophosphate ligand is relevant.
Furthermore, when comparing dithiophosphates to dithiophosphinates, dithiophosphinates are generally considered more stable against hydrolysis. camachem.com This is attributed to the bonding geometry and the presence of two sulfur atoms directly bonded to phosphorus in a way that increases resistance to hydrolysis and oxidation. camachem.com
Interactive Data Table: Comparative Hydrolysis Rates at 15°C
| Compound | Type | Second-Order Hydrolysis Rate Constant (k) in mol⁻¹ min⁻¹ | Relative Persistence |
| Dimethylparathion | Dimethyl analogue | 9.20 x 10⁻² | Less Persistent |
| Diethylparathion (Parathion) | Diethyl analogue | 2.15 x 10⁻² | More Persistent |
Ecotoxicological Pathways and Mechanisms of O,o Dimethyl Dithiophosphate
Mechanisms of Toxicity in Aquatic Organisms
O,O-Dimethyl dithiophosphate (B1263838) and its parent compounds, such as malathion (B1675926), are known to be highly toxic to aquatic organisms. epa.govscbt.com Their presence in aquatic ecosystems can lead to a range of adverse effects, from behavioral changes to reproductive failure and death. researchgate.net
These pesticides can enter aquatic systems through runoff from agricultural fields, leading to the contamination of water bodies and sediments. researchgate.net Once in the water, they can be taken up by aquatic animals directly from the water or through the consumption of contaminated food. mdpi.com The accumulation of these pesticides is often higher in freshwater fish compared to their marine counterparts. mdpi.com
Acute toxicity studies are crucial for determining the immediate lethal effects of a chemical, often expressed as the median lethal concentration (LC50), the concentration at which 50% of the test organisms die within a specified time. For malathion, a pesticide derived from O,O-Dimethyl dithiophosphate, the 96-hour LC50 for the fish species Oreochromis niloticus (Nile tilapia) has been determined to be 50 mg/L. nih.gov Chronic exposure to even sub-lethal doses of these pesticides can have profound long-term consequences, particularly on reproductive health. epa.gov
Malathion has been shown to be an endocrine disruptor in fish, interfering with hormonal systems that regulate growth and reproduction. nih.gov In the catfish Clarias batrachus, exposure to malathion resulted in a dose-dependent reduction of key hormones including thyroxine (T4), triiodothyronine (T3), growth hormone (GH), insulin-like growth factor-I (IGF-I), testosterone, and estradiol-17β. nih.gov This disruption of endocrine functions leads to retarded growth and impaired reproductive capabilities. nih.gov
Table 1: Acute Toxicity of Malathion on Aquatic Organisms
| Species | Exposure Duration | LC50 | Reference |
|---|---|---|---|
| Oreochromis niloticus (Nile tilapia) | 96 hours | 50 mg/L | nih.gov |
| Carassius auratus (Goldfish) | 96 hours | 27 mg/L (formulation) | epa.gov |
| Salmo clarkii (Cutthroat trout) | 96 hours | 17 mg/L | epa.gov |
| Salvelinus namaycush (Lake trout) | 96 hours | 16 mg/L | epa.gov |
This table is interactive. Click on the headers to sort the data.
Terrestrial Ecotoxicity and Soil Microbial Community Impacts
High concentrations of certain herbicides have been shown to significantly increase soil respiration and microbial biomass while decreasing soil enzymatic activities. nih.gov This can lead to changes in the composition of the microbial community, with an observed increase in the abundance of certain bacteria like Pseudomonas and Achromobacter. nih.gov These changes are often accompanied by an increased expression of genes related to the degradation of foreign substances (xenobiotics). nih.gov However, at recommended application rates, some herbicides have been found to not significantly harm the soil microbial community. nih.gov The ecotoxic impacts of metals present as co-contaminants in manure used as fertilizer have also been studied, highlighting the complexity of assessing terrestrial ecotoxicity. dtu.dk
Biochemical and Molecular Mechanisms of Action in Ecological Receptors
The toxicity of this compound and related organophosphates stems from their interaction with key biochemical and molecular pathways within organisms.
A primary mechanism of toxicity for organophosphate pesticides is the inhibition of acetylcholinesterase (AChE), a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132). cwejournal.orgmdpi.com Inhibition of AChE leads to an accumulation of acetylcholine at nerve synapses, causing continuous nerve stimulation, which can result in paralysis and death. cwejournal.org This neurotoxic effect is well-documented in various non-target organisms, including fish. cwejournal.org It is important to note that while the parent organophosphate pesticides are potent cholinesterase inhibitors, their dialkyl phosphate (B84403) metabolites, such as this compound, are generally considered non-toxic in this regard. nih.gov
Exposure to this compound and its parent compounds can induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism to detoxify these reactive products. mdpi.comnih.gov This imbalance can lead to significant cellular damage.
Environmental pollutants can trigger the production of ROS, leading to lipid peroxidation, where lipids in cell membranes are damaged. mdpi.com This process results in the formation of products like malondialdehyde (MDA), which is often used as a biomarker for oxidative stress. mdpi.com Increased levels of MDA have been observed in fish exposed to organophosphates. mdpi.com
Oxidative stress can also lead to damage to other vital cellular components like proteins and DNA. mdpi.com Furthermore, it can induce endoplasmic reticulum (ER) stress, another cellular stress response that can ultimately lead to programmed cell death (apoptosis). researchgate.netnih.gov The accumulation of pollutants can also cause structural damage to mitochondria, the powerhouses of the cell, further contributing to cellular dysfunction and toxicity. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 756-80-9 |
| Malathion | 121-75-5 |
| Dimethoate (B1670662) | 60-51-5 |
| Acetylcholine | 51-84-3 |
| Thyroxine (T4) | 51-48-9 |
| Triiodothyronine (T3) | 6893-02-3 |
| Testosterone | 58-22-0 |
| Estradiol-17β | 50-28-2 |
| Malondialdehyde (MDA) | 542-78-9 |
This table is interactive. Click on the headers to sort the data.
Bioaccumulation and Biotransformation in Environmental Food Chains
The processes of bioaccumulation and biotransformation are central to understanding the environmental fate and impact of chemical compounds like this compound. Bioaccumulation involves the uptake and concentration of a substance in an organism from its environment, including water and food. researchgate.net Biotransformation refers to the chemical alteration of that substance within the organism. nih.gov
This compound is a known metabolite of numerous organophosphate insecticides, such as malathion, dimethoate, phosmet, and supracide. nih.gov It is formed within soil, plants, and animals as these parent pesticides break down. nih.gov This metabolic origin means that DMDTP is introduced directly into the tissues of organisms at various trophic levels, forming a basis for its entry into environmental food chains.
While specific bioaccumulation factors (BAF) for DMDTP are not extensively documented in scientific literature, studies on other organophosphate esters (OPEs) can provide some context. For many OPEs, biomagnification factors (BMFs), which measure the increasing concentration of a chemical up the food chain, are often below 1. This suggests that instead of biomagnifying, these compounds may undergo trophic dilution. For instance, a study on zooplankton (Daphnia magna) and various OPEs found BMFs were all below 1, indicating that the transfer from algae to zooplankton did not result in magnification. mdpi.com
Biotransformation is a key mitigating factor against the bioaccumulation of many organophosphates. nih.gov Organisms, particularly vertebrates like fish, possess enzyme systems that can metabolize these compounds. While the specific biotransformation pathways for DMDTP in various aquatic species are not fully detailed, the process generally involves enzymatic reactions that increase the water solubility of the compound, facilitating its excretion. nih.gov The detection of dialkylphosphate metabolites, including dimethyl derivatives, in the urine of animals and humans is a clear indicator that these substances are metabolized and eliminated. researchgate.net
Bioremediation Potential of this compound Contamination
Bioremediation presents a promising and environmentally sustainable approach to cleaning up contamination from organophosphorus compounds, including this compound. nih.gov This method utilizes the metabolic capabilities of microorganisms to break down hazardous substances into less toxic or non-toxic compounds. nih.govresearchgate.net Given that DMDTP is a precursor in pesticide manufacturing, it can be present in significant concentrations in industrial wastewater. nih.gov
Microbial degradation has been shown to be an effective treatment for DMDTP-laden wastewater. The process often involves using acclimated activated sludge, which contains a community of microorganisms adapted to metabolize the target compound. nih.gov Research demonstrates that these microbial consortia can use organophosphates as a source of phosphorus or carbon. nih.gov
Specific studies have quantified the effectiveness of this approach. In one case, treating DMDTP-containing wastewater with acclimated activated sludge at a pH range of 5.0-7.5 resulted in a significant reduction of the total organic carbon from 83-87 ppm down to 17-19 ppm within 12 hours. nih.gov Another study highlighted the efficiency of acclimated sludge in degrading high concentrations of the compound, reporting the breakdown of 500 mg/L of DMDTP in just 7 hours, with an optimal degradation pH between 6.5 and 7.0. nih.gov
While research has focused on mixed microbial communities in activated sludge, specific bacterial genera known for degrading related organophosphorus and dithiocarbamate (B8719985) compounds include Pseudomonas, Flavobacterium, Bacillus, and Alcaligenes. haz-map.com The enzymes produced by these microbes, such as phosphotriesterases, are key to breaking the chemical bonds within these pesticides.
Interactive Data Table: Bioremediation of this compound with Activated Sludge
| Parameter | Initial Concentration | Final Concentration | Treatment Time (hours) | Optimal pH |
| Total Organic Carbon | 83-87 ppm | 17-19 ppm | 12 | 5.0-7.5 |
| DMDTP Concentration | 500 mg/L | Not Specified | 7 | 6.5-7.0 |
Mammalian and Human Toxicological Research on O,o Dimethyl Dithiophosphate
Metabolic Pathways and Metabolite Formation in Mammalian Systems
The presence of O,O-Dimethyl dithiophosphate (B1263838) in mammals is a direct consequence of the biotransformation of certain organophosphate (OP) pesticides. Its detection is a key tool in biomonitoring for chemical exposure.
O,O-Dimethyl Dithiophosphate as a Human Metabolite of Organophosphate Pesticides
This compound (DMDTP) is a well-established urinary metabolite of several widely used organophosphate pesticides. healthmatters.io Its presence in urine is a reliable indicator of recent exposure to parent compounds such as malathion (B1675926), dimethoate (B1670662), methyl parathion, phenthoate (B1677647), and supracide. healthmatters.ionih.gov The analysis of urinary DMDTP levels, often as part of a broader panel of dialkylphosphate (DAP) metabolites, serves as a common method for assessing cumulative OP exposure in both the general population and occupationally exposed individuals. researchgate.net Gas chromatography is a typical analytical method used to monitor for these metabolites to rapidly assess human exposure. nih.gov Elevated levels of DMDTP in urine, while not necessarily indicative of acute poisoning, reflect the body's toxic burden from these pesticides. healthmatters.io
Biochemical Interactions and Enzymatic Targets
The biochemical interactions of DMDTP are minimal compared to its precursors. The neurological and other systemic effects associated with its detection are caused by the parent organophosphates.
Cholinesterase Interaction Studies: Nature of Inhibition and Related Neurological Effects
Scientific studies indicate that this compound itself is not a significant inhibitor of cholinesterase enzymes. nih.gov The hallmark neurotoxicity associated with organophosphate exposure stems from the action of the parent compounds. healthmatters.io These parent pesticides, particularly their activated oxon forms, act as potent inhibitors of acetylcholinesterase (AChE). nih.gov
The mechanism of inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. nih.gov This binding is often irreversible and renders the enzyme unable to perform its essential function: the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). hmdb.canih.gov The resulting accumulation of ACh at cholinergic synapses leads to overstimulation of nerve signaling, which can manifest as a range of neurological effects, from impaired memory and concentration to more severe signs like convulsions. healthmatters.ionih.gov Therefore, while DMDTP is a marker of exposure, the neurological consequences are directly linked to the parent compound's ability to inhibit AChE. healthmatters.io
Interactions with Other Biological Enzymes and Receptors
Beyond the primary target of acetylcholinesterase, research into parent organophosphates has revealed interactions with other biological pathways. These interactions are relevant as the presence of DMDTP confirms exposure to the compounds that cause these effects. Studies have shown that some organophosphates may exert neurological effects by targeting neurotrophic factors and their receptors. nih.gov Furthermore, exposure to certain parent OPs has been demonstrated to induce mitochondrial dysfunction, characterized by changes in mitochondrial morphology, increased production of reactive oxygen species (ROS), and reduced ATP production, which can lead to neuronal cell death. nih.gov The metabolic pathway that produces DMDTP also involves glutathione (B108866) transferases, which play a role in the detoxification and eventual excretion of these compounds. hmdb.ca
Reproductive and Developmental Toxicology Investigations (e.g., Male Fertility Effects in Rodent Models)
Direct toxicological studies on this compound and investigations into its parent compounds have revealed significant effects on male reproductive health in animal models.
In a study involving the inhalation exposure of Sprague-Dawley rats to O,O'-dimethylphosphorodithioate (DMPDT), pronounced effects on male fertility were observed. nih.gov Male rats in the high-exposure group were found to be infertile following the exposure period, with little to no recovery observed. nih.gov This infertility was associated with the presence of testicular lesions. nih.gov In contrast, female fertility appeared to be unaffected by the exposure. nih.gov
Table 2: Summary of Reproductive Effects of DMPDT in Rats nih.gov
| Subject | Finding |
|---|---|
| High-Exposure F0 Males | Became infertile with little or no recovery. |
| Showed evidence of testicular lesions. | |
| Mid-Exposure F0 Males | Equivocal results regarding fertility. |
| Low-Exposure F0 Males | Fertility was not affected. |
| Exposed F0 Females | Fertility was apparently unaffected. |
Research on parent organophosphates, such as dimethoate, corroborates these findings of male reproductive toxicity. Studies in male mice and rats treated with dimethoate have documented a decrease in sperm concentration and motility, an increase in the percentage of abnormal sperm, and structural damage to testicular tissues. nih.govthescipub.com Similarly, exposure to the organophosphate diazinon (B1670403) has been shown to decrease sperm count and viability in mice. ekb.eg These studies on parent compounds provide a broader context for the reproductive risks associated with exposures that lead to the metabolic formation of this compound.
Immunotoxicological Considerations and Endocrine System Disruptions
Research into the specific immunotoxicological and endocrine-disrupting properties of this compound (DMDTP) in mammals and humans is limited. However, as DMDTP is a primary metabolite of several widely used organophosphate pesticides, such as malathion and dimethoate, its potential to contribute to their observed toxicological profiles is a significant consideration. nih.gov The following sections detail the broader context of organophosphate immunotoxicity and endocrine disruption, with a focus on the parent compounds from which DMDTP is derived.
Immunotoxicological Profile
General Findings on Parent Compounds:
Malathion: Studies in various animal models have demonstrated that exposure to malathion can be associated with a range of immunotoxic effects. nih.gov
Dimethoate: Research has also pointed to the potential for dimethoate to interfere with immune responses, although the specific mechanisms are not fully elucidated.
A metabolite of malathion, dimethylthiophosphate (B1231629) (DMTP), which is structurally similar to DMDTP, has been shown to be genotoxic in human cell lines, indicating that metabolites of these pesticides can indeed be biologically active and potentially harmful to cells, including those of the immune system. nih.gov
Endocrine System Disruption
The endocrine-disrupting potential of organophosphate pesticides is an area of growing concern. These chemicals can interfere with the body's hormonal systems, potentially leading to adverse health outcomes. nih.gov The primary mechanisms of disruption include interference with hormone synthesis, transport, and receptor binding. nih.gov
Thyroid System Disruption:
The thyroid gland is a known target for various environmental chemicals, including some pesticides. nih.gov Disruption of the hypothalamic-pituitary-thyroid (HPT) axis can occur at multiple levels, from central regulation to peripheral hormone metabolism and action. nih.gov
Malathion: In fish, malathion exposure has been linked to altered thyroid system function, including reduced synthesis of thyrotropin (TSH) and decreased levels of thyroid hormones. nih.gov It has been suggested that malathion may inhibit the secretion of T4 and its conversion to the more active T3. nih.gov
Dimethoate: Studies in rats have indicated that dimethoate can affect thyroid function. nih.gov
Dialkyl Phosphate (B84403) Metabolites: Research on diethyl phosphate (DEP), a metabolite analogous to DMDTP, has shown that it can cause thyroid-related hormone disorders in rats and interact with proteins involved in thyroid hormone synthesis and transport. nih.gov
Table 1: Summary of Thyroid Disruption Findings for Parent Organophosphates
| Compound | Species/System | Observed Effects | Reference |
| Malathion | Fish (Solea senegalensis) | Decreased TSH synthesis, reduced thyroid hormone levels, down-regulation of thyroid receptor β expression. | nih.gov |
| Dimethoate | Rats | Alterations in thyroid function. | nih.gov |
| Diethyl phosphate (DEP) | Rats (in vivo), Human proteins (in silico) | Caused thyroid-related hormone disorders; interacted with thyroid hormone biosynthesis and transport proteins. | nih.gov |
Steroidogenesis and Adrenal Function Disruption:
Steroid hormones, which are crucial for reproduction and other physiological processes, are also potential targets for endocrine-disrupting chemicals. The adrenal glands play a key role in steroid hormone production.
Dimethoate: In a mouse Leydig tumor cell line (MA-10), dimethoate was found to inhibit steroidogenesis in a dose- and time-dependent manner. The primary mechanism identified was the inhibition of the transcription of the steroidogenic acute regulatory (StAR) gene, which is critical for the rate-limiting step in steroid hormone production. nih.gov
DDT Metabolites: While not an organophosphate, research on metabolites of the pesticide DDT has shown that they can cause mitochondrial degeneration in the fetal adrenal cortex of mice, highlighting the potential for pesticide metabolites to target adrenal function. nih.gov
Table 2: Summary of Steroidogenesis and Adrenal Disruption Findings for Parent Organophosphates and Related Compounds
| Compound | Species/System | Observed Effects | Reference |
| Dimethoate | Mouse Leydig tumor cells (MA-10) | Inhibited steroidogenesis by blocking the transcription of the StAR gene. | nih.gov |
| 3-methylsulphonyl-DDE (DDT metabolite) | Mice (fetal adrenal cortex) | Caused mitochondrial degeneration and vacuolation. | nih.gov |
Biomonitoring and Exposure Assessment Methodologies for O,o Dimethyl Dithiophosphate
Analytical Techniques for Detecting O,O-Dimethyl Dithiophosphate (B1263838) in Biological Matrices
The detection of polar and ionic metabolites like DMDTP in complex biological matrices such as urine presents analytical challenges. researchgate.netcdc.gov Over the years, methods have evolved from gas chromatography (GC) combined with various detectors to more sensitive and specific liquid chromatography-mass spectrometry (LC-MS) techniques. researchgate.net
Modern analytical chemistry provides highly sensitive and selective methods for quantifying pesticide metabolites. A recently developed screening method utilizes ultrafast liquid chromatography with tandem mass spectrometry (UFLC-MS/MS) for the simultaneous detection of six DAP metabolites, including DMDTP, in human urine. nih.govnih.gov This technique offers significant advantages, including shorter analysis times and a reduced need for large sample volumes and chemical reagents. nih.gov
The UFLC-MS/MS method demonstrates high sensitivity in identifying low concentrations of DAP metabolites. nih.gov For DMDTP, the specific limits of detection (LOD) and quantification (LOQ) have been established, providing a powerful tool for researchers to accurately determine metabolite concentrations in urine. nih.gov
Table 1: UFLC-MS/MS Method Detection and Quantification Limits for O,O-Dimethyl Dithiophosphate (DMDTP)
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.0406 |
| Limit of Quantification (LOQ) | 1.229 |
| Data derived from a study on a new UFLC–MS/MS method for detecting organophosphate pesticide metabolites in urine. nih.gov |
The isolation of DAP metabolites from the urine matrix is a critical and challenging step in the analytical workflow. cdc.gov Various extraction techniques have been reported, including solid-phase extraction (SPE), azeotropic distillation, and lyophilization (freeze-drying). cdc.gov
To optimize the biomonitoring process, a comparative analysis of standard sample extraction methods—liquid-liquid extraction (LLE), Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS), and lyophilization—was conducted alongside the development of the UFLC-MS/MS method. nih.govnih.gov The evaluation focused on key performance metrics such as recovery rate, repeatability, and reproducibility. nih.gov The LLE method was identified as the most effective approach, demonstrating excellent performance with high recovery rates and precision. nih.gov
Table 2: Performance Comparison of the Liquid-Liquid Extraction (LLE) Method for DAP Metabolites
| Performance Metric | Result |
| Recovery Rate | 93% to 102% |
| Repeatability (RSD) | 0.62% to 5.46% |
| Reproducibility (RSD) | 0.80% to 11.33% |
| Data based on a comprehensive analysis comparing LLE, QuEChERS, and lyophilization methods. nih.gov |
Role of this compound as a Biomarker for Organophosphate Exposure
This compound is a non-specific metabolite of several organothiophosphate pesticides, including malathion (B1675926), dimethoate (B1670662), and phenthoate (B1677647). nih.govnih.gov Its presence in biological samples, particularly urine, serves as a reliable biomarker for assessing human exposure to these parent compounds. nih.govnih.gov Monitoring urinary levels of DMDTP and other DAP metabolites is a common and effective strategy in biomonitoring studies to estimate recent exposure to OP pesticides. cdc.govnih.gov
Studies have utilized DMDTP measurements to evaluate prenatal exposure in pregnant women and to investigate associations between OP exposure and health outcomes such as asthma. nih.govresearchgate.net The detection of DMDTP confirms the absorption and metabolic processing of certain OP pesticides, making it an invaluable tool for exposure assessment in both occupational and general population studies. nih.govresearchgate.net
Isotope Tracing Applications in Human Exposure Studies
Isotope tracing is a powerful technique that involves tracking labeled atoms through biochemical reactions to understand metabolic pathways and substrate contributions. nih.gov In the context of exposure assessment, isotope-dilution mass spectrometry is a key application of this principle. This method involves "spiking" a biological sample with a known quantity of a stable isotope-labeled version of the analyte—in this case, a deuterated form of DMDTP (e.g., DMDTP-d6). cdc.govnih.gov
This internal standard behaves almost identically to the native DMDTP during sample extraction, preparation, and analysis. nih.gov By comparing the signal of the native analyte to the signal of the isotope-labeled internal standard, analysts can achieve highly accurate and precise quantification. cdc.gov This approach effectively corrects for any loss of analyte during sample processing and compensates for matrix effects—the enhancement or suppression of the analytical signal caused by other components in the sample matrix. researchgate.netnih.gov The use of isotope-dilution with GC-MS/MS or LC-MS/MS is a gold-standard technique for quantifying DAP metabolites in urine for human exposure studies. cdc.gov
Development of High-Throughput Screening Methods for Population-Level Assessments
Population-level biomonitoring studies require the analysis of a very large number of samples, making efficiency and speed critical. researchgate.net High-throughput screening (HTS) methodologies, which leverage automation and robotics, are essential for making such large-scale assessments feasible. youtube.comyoutube.com The primary goal of HTS is to accelerate the testing process, thereby saving resources and reducing costs. youtube.com
In toxicology and exposure science, HTS combines automated liquid handling, sensitive analytical instruments, and robust data processing pipelines to evaluate the effects of numerous chemicals or measure exposure biomarkers across thousands of samples in parallel. youtube.com The development of "ultrafast" analytical methods like the UFLC-MS/MS technique is a step toward enabling higher throughput. nih.govnih.gov By significantly reducing the time required for each analysis, these methods allow laboratories to process more samples in a shorter period. nih.govresearchgate.net
Further integration of these rapid analytical methods with fully automated sample preparation systems and sophisticated data analysis software is driving the development of true HTS platforms for population-level biomonitoring of pesticide metabolites like this compound. These advancements are crucial for large-scale epidemiological studies and for effectively assessing chemical exposure across diverse populations.
Computational Chemistry and in Silico Studies of O,o Dimethyl Dithiophosphate
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in optimizing the geometry of molecules and predicting their electronic properties. For O,O-Dimethyl dithiophosphate (B1263838), DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of its structural and electronic characteristics. These calculations are fundamental for predicting the molecule's stability and reactivity.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy indicates its electron-accepting capability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity. semanticscholar.org
For organophosphorus compounds, the HOMO is often localized on the sulfur atoms, indicating these are the likely sites for electrophilic attack. The LUMO is typically centered around the P=S or P-S bonds, suggesting these areas are susceptible to nucleophilic attack. In a study of a related compound, 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, DFT calculations showed that the nature of heteroatoms in the ring significantly affects the HOMO-LUMO gap. mdpi.com For O,O-Dimethyl dithiophosphate, the HOMO-LUMO energy gap dictates its kinetic stability and chemical reactivity. semanticscholar.orgirjweb.com A smaller energy gap would make charge transfer easier, enhancing its reactivity. mdpi.com
Table 1: Representative DFT-Calculated Electronic Properties for Organophosphate-related Compounds This table presents typical values for related compounds to illustrate the expected range for this compound, as specific values for this exact compound are not readily available in the searched literature.
| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | B3LYP/6-311++G(d,p) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
| 2,5,5-Trimethyl-1,3,2-dioxaphosphinane-2-sulfide (axial) | B3LYP/6-311+G | -7.6192 | -1.2517 | 6.3675 | mdpi.com |
| 2,5,5-Trimethyl-1,3,2-dithiaphosphinane-2-sulfide (axial) | B3LYP/6-311+G | -6.9117 | -2.8300 | 4.0817 | mdpi.com |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
Vibrational Frequencies: Theoretical vibrational spectra (Infrared and Raman) can be simulated using DFT. For instance, in a study of dimethoate (B1670662) (O,O-dimethyl S-methylcarbamoylmethyl phosphorodithioate), a compound structurally similar to this compound, DFT calculations with the B3LYP functional were used to optimize the ground state geometry and simulate its vibrational spectra. The calculated geometrical parameters showed excellent agreement with experimental data, allowing for a complete vibrational assignment. A similar approach for this compound would involve calculating vibrational modes, which are particularly sensitive to the central PS2 core.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H, ¹³C, ³¹P). researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For organophosphorus compounds, obtaining accurate ³¹P NMR chemical shifts is crucial for characterization. Theoretical calculations can help assign complex spectra and validate proposed structures. Studies on other organophosphorus compounds have shown that methods like B3LYP with large basis sets can provide chemical shifts in good agreement with experimental values. mdpi.comrsc.org
Table 2: Principles of Spectroscopic Parameter Prediction via DFT
| Parameter | Computational Method | Key Information Obtained |
|---|---|---|
| Vibrational Frequencies (IR, Raman) | DFT (e.g., B3LYP) frequency calculations | Assignment of vibrational modes, confirmation of functional groups, and structural validation by comparing with experimental spectra. |
| NMR Chemical Shifts (¹H, ¹³C, ³¹P) | DFT with Gauge-Including Atomic Orbital (GIAO) method | Prediction of chemical shifts to aid in spectral assignment and structural elucidation. researchgate.net |
Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding
Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into conformational changes and intermolecular interactions. youtube.com
Conformational Analysis: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can explore this landscape by simulating the molecule's movement in a solvent, typically water or an organic solvent, over nanoseconds. This analysis helps identify the most stable conformers and the energy barriers between them. Understanding the conformational preferences is essential as it can influence the molecule's reactivity and its ability to bind to other molecules. researchgate.net
Ligand Binding: Dithiophosphates are well-known for their ability to act as ligands, forming stable complexes with a variety of metal ions. MD simulations are a powerful tool to study the binding process of this compound to metal ions. mdpi.com These simulations can model the approach of the ligand to the metal, the formation of coordinate bonds (typically through the sulfur atoms), and the stability of the resulting complex. Key insights from such simulations include the binding free energy, the specific atoms involved in the interaction, and the role of solvent molecules in the binding process. For example, simulations can reveal how water molecules are displaced from the metal's coordination sphere upon ligand binding. nih.govnih.gov
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical methods are indispensable for elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating reaction energetics.
Hydrolysis Pathways and Energetics
The hydrolysis of organophosphorus compounds is a critical degradation pathway. Quantum chemical calculations can model the reaction pathways for the hydrolysis of this compound. Typically, this involves a nucleophilic attack of a water molecule on the phosphorus atom. researchgate.netrsc.org
Two primary mechanisms are often considered:
Associative Mechanism: A stepwise process involving the formation of a pentavalent phosphorane intermediate.
Concerted Mechanism (SN2-type): A single step where the P-S bond breaks as the P-O bond with the incoming water molecule forms.
Degradation Kinetics Prediction and Rate-Determining Steps
Building on the energetic profiles of reaction pathways, computational models can predict the kinetics of degradation. The activation energy calculated for each step of the proposed mechanism allows for the identification of the rate-determining step (RDS)—the step with the highest energy barrier. researchgate.net For many organophosphate hydrolysis reactions, the initial nucleophilic attack by water is found to be the rate-limiting step. researchgate.netrsc.org
The degradation of organophosphorus pesticides often follows pseudo-first-order kinetics. nih.govnih.gov The rate constant (k) can be estimated using transition state theory, which relates the rate to the free energy of activation. By comparing the calculated activation energies for different potential degradation pathways (e.g., hydrolysis at the P-S bond versus the P-O bond), the most favorable degradation route can be identified. Computational studies on the degradation of other pesticides have successfully predicted reaction products and their formation rates, demonstrating the predictive power of these methods. researchgate.netnih.gov
Table 3: Computationally Studied Aspects of Organophosphate Hydrolysis
| Aspect | Computational Approach | Key Findings for Related Systems |
|---|---|---|
| Reaction Mechanism | DFT, QM/MM | Can be associative (stepwise) or concerted (SN2-type). Often involves a pentavalent phosphorane intermediate/transition state. rsc.orgrutgers.edu |
| Energetics | DFT, MP2 | Calculation of activation energies and reaction enthalpies to determine pathway feasibility. researchgate.net |
| Rate-Determining Step | Transition State Theory based on DFT energies | Often the initial nucleophilic attack of water or hydroxide (B78521) on the phosphorus center. researchgate.netrsc.org |
| Kinetics | Kinetic modeling based on calculated rate constants | Degradation often follows pseudo-first-order kinetics. nih.govnih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Toxicity Relationship (QSTR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are mathematical models that aim to establish a relationship between the chemical structure of a compound and its biological activity or toxicity. springernature.com These models are foundational in modern toxicology and chemical risk assessment, offering a means to predict the potential hazards of compounds based on their molecular characteristics.
For organophosphorus compounds, including this compound, QSAR and QSTR models have been developed to predict a range of toxicological endpoints. The general approach involves calculating a set of numerical values, known as molecular descriptors, that characterize the compound's structure. These descriptors can be categorized based on the dimensionality of the molecular representation they are derived from (0D to 4D). researchgate.netresearchgate.net
Table 1: Examples of Molecular Descriptor Classes for QSAR/QSTR Analysis
| Descriptor Class | Description | Examples |
|---|---|---|
| 0D | Atom counts and molecular weight. | Molecular Weight, Count of Sulphur Atoms |
| 1D | Lists of structural fragments. | Presence of specific functional groups |
| 2D | Based on the 2D molecular graph. | Topological Indices, Connectivity Indices |
| 3D | Based on the 3D geometry of the molecule. | Molecular Volume, Surface Area, Dipole Moment |
| 4D | Includes conformational changes and intermolecular interactions. | Grid-based descriptors considering molecular interaction fields |
This table provides a general overview of molecular descriptor classes and is not exhaustive.
Several studies have focused on developing QSAR models for the acute toxicity of organophosphates. For instance, models have been created to predict the oral acute toxicity (LD50) of a range of organophosphate compounds using techniques like Genetic Algorithm-Multiple Linear Regression (GA-MLR) and Back-Propagation Artificial Neural Network (BPANN). researchgate.netbenthamdirect.com These studies have identified key molecular descriptors that are important for predicting the toxicity of organophosphates. While a specific QSAR model for this compound is not detailed in the reviewed literature, the principles from these studies on related compounds are applicable. Important descriptors for organophosphate toxicity have been found to include those related to lipophilicity (e.g., ALOGP2), molecular shape, and electronic properties (e.g., RDF030u, RDF065p, and GATS5m). benthamdirect.com
The development of a QSTR model for this compound would involve a dataset of structurally similar organophosphorus compounds with known toxicity values. The toxicity data for this compound, such as its reported LC50 in rats, would be a valuable data point in the development and validation of such a model. nih.gov
Table 2: Acute Toxicity Data for this compound
| Endpoint | Species | Value | Reference |
|---|
This table contains experimentally determined toxicity data which can be used in QSTR model development.
The predictive power of QSAR/QSTR models is assessed through rigorous internal and external validation techniques to ensure their robustness and reliability for predicting the toxicity of new or untested compounds. benthamdirect.com
Computational Approaches for Predicting Environmental Fate and Biological Interactions
Computational models are increasingly used to predict the environmental fate of chemicals, including their persistence, degradation, and potential to bioaccumulate. For this compound, which can be present in the wastewater from pesticide manufacturing and is a degradation product of other pesticides, understanding its environmental behavior is critical. acs.orgnih.gov
The degradation of this compound in the environment can occur through various mechanisms, including biodegradation and hydrolysis. researchgate.net Computational tools can model these processes. For example, the degradation of this compound by activated sludge has been studied, and computational models can help in optimizing the conditions for its removal from wastewater. nih.gov Studies on the degradation of related organophosphorus pesticides like phenthoate (B1677647) have shown that biodegradation is a key process in soil, which can be modeled to predict the persistence of such compounds. nih.gov
Predictive biodegradation models often utilize machine learning algorithms and are trained on large datasets of compounds with known biodegradability classifications. These models can predict whether a compound is likely to be readily biodegradable or persistent in the environment. While specific predictive models for the biodegradation of this compound are not widely published, general models for organic pollutants can provide an initial assessment.
Table 3: Factors Influencing the Environmental Fate of this compound
| Environmental Process | Key Influencing Factors | Relevance to this compound |
|---|---|---|
| Biodegradation | Microbial populations, temperature, pH | A primary degradation pathway in soil and activated sludge. nih.govresearchgate.net |
| Hydrolysis | pH, temperature | A significant degradation pathway in water, with the rate being pH-dependent. researchgate.net |
| Sorption | Soil organic matter content | Can affect its mobility and availability for degradation in soil. researchgate.net |
This table outlines the key processes and factors that computational models would consider when predicting the environmental fate of this compound.
In silico methods are also employed to predict the biological interactions of this compound at a molecular level. A primary mechanism of toxicity for many organophosphorus compounds is the inhibition of the acetylcholinesterase (AChE) enzyme. springernature.com Molecular docking is a computational technique that can be used to predict the binding affinity and orientation of a molecule like this compound to the active site of a target protein such as AChE. These studies can provide insights into the potential for neurotoxicity and help in the design of less toxic alternatives. While specific molecular docking studies for this compound are not extensively documented in the reviewed literature, the methodology is well-established for the broader class of organophosphorus pesticides. acs.org
Applications of O,o Dimethyl Dithiophosphate in Advanced Materials and Catalysis
Role as a Ligand in Coordination Chemistry and Materials Science
The sulfur-containing nature of O,O-dimethyl dithiophosphate (B1263838) makes it an excellent ligand for a variety of metal ions. This characteristic is fundamental to its application in coordination chemistry and the development of new materials.
Formation of Metal-Dithiophosphate Complexes for Diverse Applications
O,O-Dimethyl dithiophosphate readily forms stable complexes with a wide range of metal ions. The synthesis of these complexes can be achieved through several methods, including salt metathesis and oxidative addition. In a typical salt metathesis reaction, an ammonium (B1175870) salt of the dithiophosphate ligand reacts with a metal salt, such as a chloride or acetate, to form the metal-dithiophosphate complex. wikipedia.org These complexes are often soluble in organic solvents, particularly when the organic groups are branched. wikipedia.org
The resulting metal-dithiophosphate complexes exhibit diverse properties and have found applications in various fields. For example, dithiophosphate complexes are known to be useful as lubricant additives and in solvent-based metal extraction. camachem.comresearchgate.net The ability of dithiophosphate ligands to stabilize metals in different oxidation states contributes to their versatility. nih.gov
Table 1: Examples of Metal-Dithiophosphate Complex Synthesis Methods
| Synthesis Method | General Reaction |
| Salt Metathesis | 2 NH₄[(S₂P(OR)₂] + MCl₂ → M(S₂P(OR)₂)₂ + 2 NH₄Cl |
| Oxidative Addition | [(S₂P(OR)₂]₂ + M(L)n → M(S₂P(OR)₂)₂ + nL |
Exploration in Nanomaterial Synthesis
The field of nanotechnology has also benefited from the properties of dithiophosphate compounds. They have been investigated for their role in the synthesis of nanomaterials, including quantum dots (QDs). frontiersin.orgnih.gov In the biosynthesis of cadmium sulfide (B99878) (CdS) quantum dots by certain bacteria, for instance, phosphates have been shown to play a role in influencing cadmium uptake and tolerance, which are crucial for QD formation. frontiersin.org While the direct use of this compound in this specific biological process is not detailed, the underlying principle of using phosphorus and sulfur-containing compounds highlights a potential avenue for exploration. The ability of dithiophosphates to act as ligands and surface-capping agents can be instrumental in controlling the size, shape, and stability of nanoparticles during their synthesis.
Industrial Applications Beyond Pesticide Synthesis
The utility of this compound and its derivatives extends to several key industrial processes where its chemical properties are leveraged for specific functions.
Corrosion Inhibition in Metalworking Fluids and Lubricants
Dithiophosphates are widely recognized for their role as corrosion inhibitors, particularly in lubricants and metalworking fluids. camachem.comresearchgate.net The mechanism of corrosion inhibition often involves the formation of a protective film on the metal surface. researchcommons.org This film can be formed through the chemical adsorption of the inhibitor onto the metal, creating a barrier that prevents corrosive substances from reaching the surface. researchcommons.orgresearchgate.net In the case of phosphates, they can react with metal ions to form insoluble phosphate (B84403) compounds, which act as a protective layer. mdpi.comnih.gov The effectiveness of these inhibitors is influenced by factors such as the chemical structure of the inhibitor and the pH of the environment. nih.gov
Table 2: Mechanisms of Corrosion Inhibition
| Inhibition Mechanism | Description |
| Adsorption | Inhibitor molecules adsorb onto the metal surface, forming a protective layer. researchcommons.org |
| Film Formation | The inhibitor reacts with the metal surface to form a passive, protective film. researchgate.net |
| Diffusion Barrier | The inhibitor creates a physical barrier that blocks the diffusion of corrosive species to the metal surface. researchcommons.org |
Flotation Agents in Mining and Mineral Processing
In the mining industry, dithiophosphates are extensively used as flotation collectors for the separation of sulfide minerals. camachem.comontosight.aicnlitereagent.com They enhance the hydrophobicity of the mineral surfaces, allowing them to attach to air bubbles and be carried to the surface in the froth. cnlitereagent.com Different types of dithiophosphates exhibit varying selectivity towards different minerals. cnlitereagent.cometwinternational.com For instance, some dithiophosphates are effective collectors for copper, lead, and silver sulfide ores while showing weaker affinity for pyrite (B73398) in alkaline conditions. made-in-china.commade-in-china.com This selectivity is crucial for the efficient separation of valuable minerals from gangue. ontosight.ai The choice of dithiophosphate and the flotation conditions, such as pH, can be tailored to optimize the recovery of specific metals. eagleschem.com
Catalytic Properties and Chemical Transformations
Metal-dithiophosphate complexes have shown promise as catalysts in various chemical transformations. The ability of the metal center to exist in multiple oxidation states, stabilized by the dithiophosphate ligand, is a key feature of their catalytic activity. These complexes can facilitate reactions by providing a low-energy pathway for the transformation of reactants into products. youtube.com For example, transition metal complexes are known to catalyze reactions by adsorbing reactant molecules onto their surface, thereby weakening existing bonds and facilitating the formation of new ones. youtube.com While specific catalytic applications of this compound complexes are a developing area of research, the fundamental principles of coordination chemistry and catalysis suggest their potential in this field. wikipedia.orgyoutube.com
Future Research Trajectories and Interdisciplinary Challenges
Development of Sustainable Synthesis Routes for O,O-Dimethyl Dithiophosphate (B1263838)
The conventional industrial synthesis of O,O-Dimethyl dithiophosphate involves the reaction of phosphorus pentasulfide with methanol (B129727). wikipedia.org While effective, this method utilizes hazardous materials and aligns with traditional chemical manufacturing processes that are increasingly being scrutinized for their environmental footprint. The principles of green chemistry advocate for the development of new synthetic pathways that are more efficient, use less hazardous substances, and minimize waste. rsc.orgresearchgate.net
Future research is focused on developing sustainable alternatives to the current synthesis method. Key research trajectories include:
Alternative Reagents and Catalysts: Investigating the use of less hazardous phosphorus sources and developing highly efficient and recyclable catalysts to replace or reduce the reliance on phosphorus pentasulfide.
One-Pot Synthesis: Designing integrated one-pot reaction processes that improve atom economy and reduce the need for separation and purification of intermediates, thereby minimizing solvent use and energy consumption. rsc.org
Renewable Feedstocks: Exploring the potential of using bio-based methanol derived from renewable resources to decrease the carbon footprint of the synthesis process. dntb.gov.ua
These research efforts aim to align the production of this compound with modern standards of sustainability, making its lifecycle more environmentally benign. researchgate.net
Advanced Bioremediation Technologies for Contaminated Sites
This compound is a known metabolite of several major organophosphate pesticides, such as malathion (B1675926) and dimethoate (B1670662), and is a significant contaminant in the wastewater from pesticide manufacturing facilities. nih.gov Conventional wastewater treatment methods may not be sufficient for its complete removal, necessitating the development of advanced remediation strategies. Bioremediation, which utilizes biological organisms to degrade or detoxify pollutants, presents a cost-effective and environmentally friendly approach. researchgate.netnih.gov
Current and future research in the bioremediation of this compound focuses on several advanced technologies:
Enhanced Activated Sludge Processes: Studies have shown that acclimated activated sludge can effectively degrade this compound. nih.gov Future work aims to optimize bioreactor conditions (e.g., pH, nutrient levels) and immobilize specialized microbial consortia to enhance degradation rates and resilience to shock loads. nih.govuni-ecoaula.eu One study demonstrated that an acclimated sludge could degrade 500 mg/L of the compound in just 7 hours at an optimal pH of 6.5-7.0. nih.gov
Bioaugmentation: This technique involves introducing specific, highly efficient microbial strains (either naturally selected or genetically engineered) into contaminated sites to supplement the indigenous microbial population and accelerate the degradation of this compound.
Phytoremediation: The use of plants to absorb, accumulate, or degrade contaminants is a promising low-cost technology. researchgate.net Research is needed to identify plant species that are particularly effective at taking up and metabolizing this compound and other related organophosphorus compounds from soil and water.
Fungal Remediation: Certain fungi, like the white-rot fungus (Phanerochaete chrysosporium), produce powerful extracellular enzymes capable of degrading a wide range of persistent organic pollutants. Exploring the efficacy of these fungi for the breakdown of this compound is a viable research avenue.
These advanced bioremediation technologies offer the potential for more efficient and sustainable cleanup of sites contaminated with this compound.
Comprehensive Risk Assessment Methodologies for this compound in Complex Environmental Matrices
Assessing the ecological and human health risks of this compound is complicated by its presence as a metabolite in complex environmental systems, including soil, sediment, and water. nih.gov Comprehensive risk assessment requires methodologies that can account for its fate, transport, and bioavailability in these varied matrices. epa.govnih.gov
Future research must focus on developing more sophisticated risk assessment frameworks. This includes:
Probabilistic Risk Assessment: Moving beyond deterministic (single-point) estimates to probabilistic approaches that characterize the range of possible exposures and risks. Methodologies like hierarchical Bayesian analysis can be used to generate probabilistic environmental concentration distributions, as has been done for related dithiocarbamate (B8719985) metabolites. nih.gov
Matrix-Specific Fate and Transport Models: Developing models that accurately predict the behavior of this compound in different environmental compartments. For instance, studies on similar compounds have shown that factors like photodegradation in surface water and leaching from sediments can lead to significant variations in concentration, which must be included in risk models. nih.gov
Consideration of Transformation Products: Risk assessments must not only consider the parent compound but also its potential degradation products, which may have different toxicity profiles.
Integrated Environmental Health Frameworks: Adopting comprehensive frameworks that consider the entire lifecycle of the compound, from its generation as a pesticide metabolite to its ultimate environmental fate and the potential for exposure to various populations. nih.gov
These advanced methodologies will provide a more realistic and scientifically robust understanding of the risks posed by this compound in the environment.
Elucidating Novel Biological Activities and Therapeutic Potentials
While primarily known as an industrial intermediate and environmental metabolite, the dithiophosphate functional group has shown potential in other scientific domains, including therapeutics. Recent research has begun to uncover novel biological activities that could be harnessed for medical applications.
A key area of future research is the exploration of dithiophosphate derivatives as therapeutic agents. Studies on glutathione (B108866) dithiophosphates, for example, have revealed that these modified peptides exhibit enhanced anticancer activity in vitro compared to unmodified glutathione. nih.gov O,O-diorganyl dithiophosphates have been shown to act as redox modifiers for glutathione, capable of releasing hydrogen sulfide (B99878)—a biologically important signaling molecule—and influencing the thiol/disulfide balance in cells. nih.gov
Given that the therapeutic potential of antioxidants like glutathione is often limited by poor pharmacokinetics, covalent modification with lipophilic groups such as dithiophosphates presents a viable strategy to improve cellular uptake and efficacy. nih.gov Future research trajectories in this area include:
Synthesis and Screening of Derivatives: Creating libraries of O,O-dialkyl dithiophosphates with varying alkyl groups to screen for a wide range of biological activities, including anticancer, antioxidant, and anti-inflammatory effects.
Mechanism of Action Studies: Investigating the molecular mechanisms by which these compounds exert their biological effects, such as their interaction with key enzymes and signaling pathways.
Drug Delivery Systems: Exploring the use of the dithiophosphate moiety as a carrier to deliver therapeutic molecules into cells, leveraging its chemical properties for improved bioavailability.
This line of inquiry could potentially repurpose the understanding of dithiophosphate chemistry for the development of new classes of drugs.
Integration of Omics Technologies in Environmental and Health Impact Assessments
The assessment of environmental and health impacts of chemicals is being revolutionized by "omics" technologies, which allow for a holistic, system-wide analysis of biological responses. mdpi.comresearchgate.net Integrating proteomics (the study of proteins), metabolomics (the study of metabolites), and genomics into the impact assessment of this compound represents a significant future challenge and opportunity.
Metabolomics, in particular, can provide a "metabolic fingerprint" of an organism's response to chemical exposure, offering a sensitive and comprehensive measure of its physiological state. researchgate.net This approach has been successfully used to evaluate the health of aquatic animals and to compare the metabolic disturbances caused by pesticides in different species, such as zebrafish and frogs. researchgate.netnih.gov
Future research will increasingly rely on these technologies to:
Identify Biomarkers of Exposure and Effect: Use proteomics and metabolomics to discover specific proteins and metabolites that change in response to this compound exposure, serving as early warning biomarkers in environmental monitoring. mdpi.com
Elucidate Toxicity Pathways: Map the metabolic and signaling pathways that are perturbed by the compound, providing a detailed mechanistic understanding of its toxicity. mdpi.com
Refine Ecological Risk Assessments: Use omics data to improve the accuracy of ecological risk assessments by providing a more biologically relevant basis for comparing the sensitivity of different species, thus reducing uncertainties in the use of surrogate species. nih.gov
Perform Multi-Omics Analysis: Integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive model of the biological impact of this compound from the genetic level to the functional outcome.
This integration will lead to a more predictive and nuanced understanding of the subtle and system-wide effects of this compound on living organisms.
Addressing Knowledge Gaps in Structure-Function Relationships across Diverse Applications
The relationship between a molecule's chemical structure and its function is a fundamental concept in chemistry. nih.gov For this compound and its derivatives, a systematic understanding of these structure-function relationships is crucial for optimizing its performance in existing applications and for designing new molecules for novel purposes.
Currently, knowledge in this area is fragmented. For instance, in the field of lubricants, it is known that the length of the alkyl chains in dithiophosphate additives influences their antiwear and antifriction properties. sciensage.info In therapeutics, the nature of the O,O-diorganyl group has been shown to be critical for the biological activity of dithiophosphate conjugates. nih.gov However, a comprehensive model that connects the structural features of this compound to its various functions—as a pesticide precursor, a potential therapeutic agent, or an environmental contaminant—is lacking.
Future research should aim to bridge these knowledge gaps by:
Systematic Synthesis of Analogues: Preparing a diverse library of dithiophosphate compounds with methodical variations in their structure (e.g., altering the length, branching, and functionalization of the O-alkyl groups).
High-Throughput Screening: Testing these analogues across a range of functional assays to measure their performance as lubricant additives, their toxicity to various organisms, their efficacy as pesticide precursors, and their potential biological activities.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Using the data from these screens to develop computational QSAR models. These models can predict the properties and activities of new, untested dithiophosphate structures, thereby accelerating the discovery and design of molecules with desired characteristics while minimizing experimental effort.
By systematically investigating structure-function relationships, researchers can unlock the full potential of this class of compounds, enabling the rational design of safer, more effective, and more sustainable chemical products.
Q & A
Basic: What are the critical parameters for synthesizing O,O-dimethyl dithiophosphate, and how can purity be optimized?
Methodological Answer:
The synthesis involves reacting phosphorus pentasulfide (P₂S₅) with methanol in a solvent medium, releasing hydrogen sulfide (H₂S), which is neutralized using sodium hydroxide . Key parameters include:
- Molar ratio : Stoichiometric control of P₂S₅ to methanol (typically 1:4) to minimize side reactions.
- Temperature : Maintain below 40°C to prevent decomposition of intermediates.
- Solvent choice : Use anhydrous conditions (e.g., toluene) to avoid hydrolysis.
Post-synthesis, purification via vacuum distillation (60°C at 1 mmHg) ensures high purity (>90%) . Impurities like residual H₂S are mitigated by inert gas purging .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ³¹P NMR identifies phosphorus environments (δ ~55 ppm for dithiophosphate) .
- GC-MS : Quantifies purity and detects volatile byproducts (e.g., methyl thiophosphate) using a DB-5 column .
- FTIR : Peaks at 650–750 cm⁻¹ (P=S) and 980–1050 cm⁻¹ (P-O-C) confirm functional groups .
For non-volatile samples, ion chromatography with suppressed conductivity detection resolves ionic impurities (e.g., sulfate residues) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant aprons, and full-face shields to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks .
- Waste Management : Collect aqueous waste in sealed containers for treatment with alkaline hydrolysis (pH >12, 24 hr) to degrade organophosphate residues .
Emergency showers and 0.1 M NaOH decontamination solutions must be accessible .
Advanced: How does structural modification of this compound influence its bioactivity in pesticide derivatives?
Methodological Answer:
Derivatives like Malathion (O,O-dimethyl-S-[1,2-dicarbethoxyethyl] dithiophosphate) exhibit enhanced insecticidal activity due to:
- Electrophilic Reactivity : The thiophosphoryl group (P=S) undergoes oxidative desulfuration to form oxon analogs, inhibiting acetylcholinesterase .
- Lipophilicity : Addition of dicarbethoxyethyl groups increases membrane permeability, as shown in in vitro assays with insect neuronal cells .
Structure-activity relationship (SAR) studies recommend substituting the ethyl group in Malathion with bulkier moieties (e.g., phenyl) to reduce non-target toxicity .
Advanced: What methodologies are used to detect this compound residues in environmental matrices?
Methodological Answer:
- Soil Extraction : Accelerated solvent extraction (ASE) with acetone:hexane (1:1) at 100°C and 1500 psi recovers >85% of residues .
- LC-MS/MS Analysis : Use a C18 column (2.6 µm) with ESI+ mode for quantification (LOD: 0.1 µg/kg). Confirmatory ions: m/z 158 → 97 (P-O-CH₃ cleavage) .
- Speciation Studies : XANES spectroscopy differentiates thiophosphate (P=S) from oxidized metabolites (P=O) in water samples .
Advanced: How does pH and temperature affect the hydrolytic stability of this compound?
Methodological Answer:
-
Hydrolysis Kinetics : Follow pseudo-first-order kinetics with half-lives:
pH Half-life (25°C) 4 120 h 7 72 h 9 24 h
Degradation accelerates under alkaline conditions via nucleophilic attack by OH⁻ on the phosphorus center . Elevated temperatures (50°C) reduce half-life to 8 hr at pH 9 . Stabilizers like EDTA (0.1 mM) chelate metal ions, slowing catalytic hydrolysis .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound derivatives?
Methodological Answer:
Discrepancies often arise from:
- Purity Variability : Impurities (e.g., H₂S residues) in synthesis batches skew in vivo toxicity assays. Validate purity via GC-MS before testing .
- Metabolic Differences : Species-specific cytochrome P450 activity alters metabolite profiles. Compare data using standardized models (e.g., Drosophila vs. rat liver microsomes) .
- Analytical Interference : Thiophosphate oxidation during sample prep. Use antioxidants (e.g., ascorbic acid) in extraction buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
